molecular formula C8H11ClO B14748696 Bicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 2094-68-0

Bicyclo[2.2.1]heptane-1-carbonyl chloride

Cat. No.: B14748696
CAS No.: 2094-68-0
M. Wt: 158.62 g/mol
InChI Key: ADEWYRHNJCWZDZ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbonyl chloride is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane framework, which consists of two cyclopentane rings fused together with a shared carbon atom. The compound is notable for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to bicyclo[2.2.1]heptane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can yield bicyclo[2.2.1]heptane-1-carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    Bicyclo[2.2.1]heptane-1-methanol: from reduction.

    Bicyclo[2.2.1]heptane-1-carboxylic acid: from oxidation.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. In biological systems, it can modify proteins and enzymes by forming covalent bonds with nucleophilic amino acid residues, thereby altering their function and activity.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position.

    Norbornane: A bicyclic compound with a similar framework but lacking the carbonyl chloride group.

    Camphor: A bicyclic compound with a ketone functional group instead of a carbonyl chloride group.

Uniqueness: Bicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its specific placement of the carbonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance compared to similar compounds.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEWYRHNJCWZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496052
Record name Bicyclo[2.2.1]heptane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-68-0
Record name Bicyclo[2.2.1]heptane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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